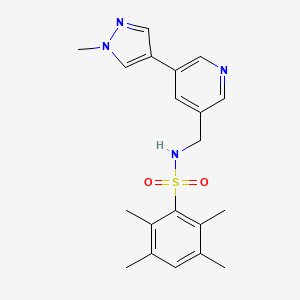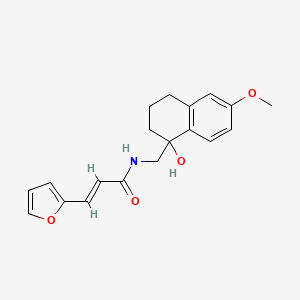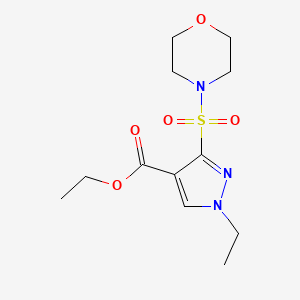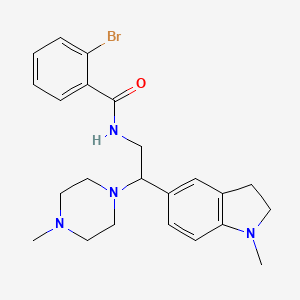
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is an organic compound containing functional groups such as sulfonamide, pyrazole, and pyridine. Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial properties . Pyrazole and pyridine rings are also common in various pharmaceuticals and exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzenesulfonamide core substituted with methyl groups at the 2, 3, 5, and 6 positions. Attached to this core would be a pyridine ring substituted with a pyrazole ring. The pyrazole ring would also be substituted with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and overall polarity would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Cancer Research
- Anti-Breast Cancer Evaluation : Compounds related to 2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide have been studied for their potential in treating breast cancer. For instance, benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have shown promising activity against human tumor breast cell lines, with IC50 values ranging from 49.5 to 70.2 μM (Ghorab, El-Gazzar, & Alsaid, 2014).
- Cytotoxic Activity : Novel pyrazolopyrimidines bearing benzenesulfonamide moiety have demonstrated potent cytotoxic activity against cancer cell lines. This includes specific derivatives which showed significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines (Hassan et al., 2017).
Antimicrobial Properties
- Antibacterial and Antifungal Potential : Derivatives of benzenesulfonamide, including structures similar to the compound , have shown notable antibacterial and antifungal activities. This includes effectiveness against pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds with benzenesulfonamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, showing potent activity and high selectivity (Ghorab et al., 2014).
Miscellaneous Applications
- Wound Healing : In the realm of dermatology, novel sulfonamide analogs have been used in tailored-designed nanofiber dressings for wound healing, showing superior efficacy in in-vivo studies (Elsayed, Madkour, & Azzam, 2020).
- Herbicidal Activity : Some benzenesulfonamide derivatives have been explored for their herbicidal properties, particularly as post-emergence agents against dicotyledonous weed species (Eussen, Thus, Wellinga, & Stork, 1990).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-6-14(2)16(4)20(15(13)3)27(25,26)23-9-17-7-18(10-21-8-17)19-11-22-24(5)12-19/h6-8,10-12,23H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVSGFQOJIEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)



![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)